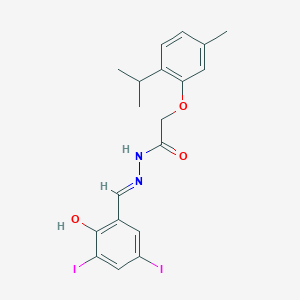![molecular formula C15H13N5O2 B6080275 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B6080275.png)
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide, also known as MPPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPTB is a triazole-based compound that exhibits unique chemical properties, making it an attractive candidate for research in drug development, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of pain management drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide exhibits several advantages for use in lab experiments, including its high purity yield, its relatively low cost, and its potential for use in the development of novel chemotherapeutic agents. However, 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide, including the development of more efficient synthesis methods, the study of its potential applications in drug development, and the investigation of its potential as a pain management drug. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide and its potential side effects.
Synthesemethoden
The synthesis of 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 5-(4-pyridinyl)-1H-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide as a white crystalline solid with a high purity yield.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been studied extensively for its potential applications in drug development. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of novel chemotherapeutic agents. Additionally, 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-4-2-11(3-5-12)14(21)18-15-17-13(19-20-15)10-6-8-16-9-7-10/h2-9H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFPHVIHIWFUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)
![2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)

![ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate](/img/structure/B6080212.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6080218.png)
![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)
![2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080236.png)
![1H-imidazo[4,5-g]quinoxaline](/img/structure/B6080251.png)
![6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6080265.png)
![{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B6080266.png)

![2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B6080284.png)